

5-Aminoquinoxalin-2(1H)-one chemical properties and structure

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Compound of Interest

Compound Name: 5-Aminoquinoxalin-2(1H)-one

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An In-Depth Technical Guide to **5-Aminoquinoxalin-2(1H)-one**: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoxalin-2(1H)-one core is a "privileged structure" in medicinal chemistry, frequently appearing in pharmacologically active compounds with a wide range of applications.^[1] This guide focuses on a specific, functionalized derivative, **5-Aminoquinoxalin-2(1H)-one**, providing an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and critical role as a scaffold in drug development. As a versatile heterocyclic compound, its structure allows for diverse modifications, making it a focal point in the search for novel therapeutics, particularly as kinase inhibitors for oncology.^{[1][2]} This document serves as a technical resource, synthesizing data from authoritative sources to explain the causality behind experimental choices and to provide a foundation for further research and development.

Molecular Structure and Physicochemical Properties

The foundational characteristics of **5-Aminoquinoxalin-2(1H)-one** dictate its behavior in both chemical and biological systems. Its structure, a fusion of a benzene ring and a pyrazin-2(1H)-

one ring, is embellished with a critical amino group at the C5 position, which provides a key site for hydrogen bonding and further derivatization.

Core Structure and Tautomerism

A crucial aspect of the quinoxalin-2(1H)-one scaffold is its existence in a tautomeric equilibrium between the lactam (amide) and lactim (enol) forms. The lactam form is generally predominant in solution.^[3] This equilibrium is significant as it can influence the molecule's hydrogen bonding capabilities and its interaction with biological targets.

Caption: Lactam-lactim tautomerism of **5-Aminoquinoxalin-2(1H)-one**.

Physicochemical Data

Quantitative data provides a baseline for experimental design, including solubility testing and formulation development. The properties of **5-Aminoquinoxalin-2(1H)-one** are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₇ N ₃ O	[4]
Molar Mass	161.16 g/mol	[4]
CAS Number	1002129-56-7	[4]
Storage Conditions	Inert atmosphere, Room temperature, Keep in dark place	[4]

Spectral Characterization Profile

Spectroscopic analysis is essential for structural confirmation post-synthesis. Based on its structure and data from analogous compounds, the following spectral characteristics are expected:

- ¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons on the benzene ring, with chemical shifts influenced by the electron-donating amino group and the electron-withdrawing pyrazinone ring.^[5] Additional signals corresponding to the N-H

protons of the amine and amide groups would also be present, often as broad singlets that are exchangeable with D₂O.[6]

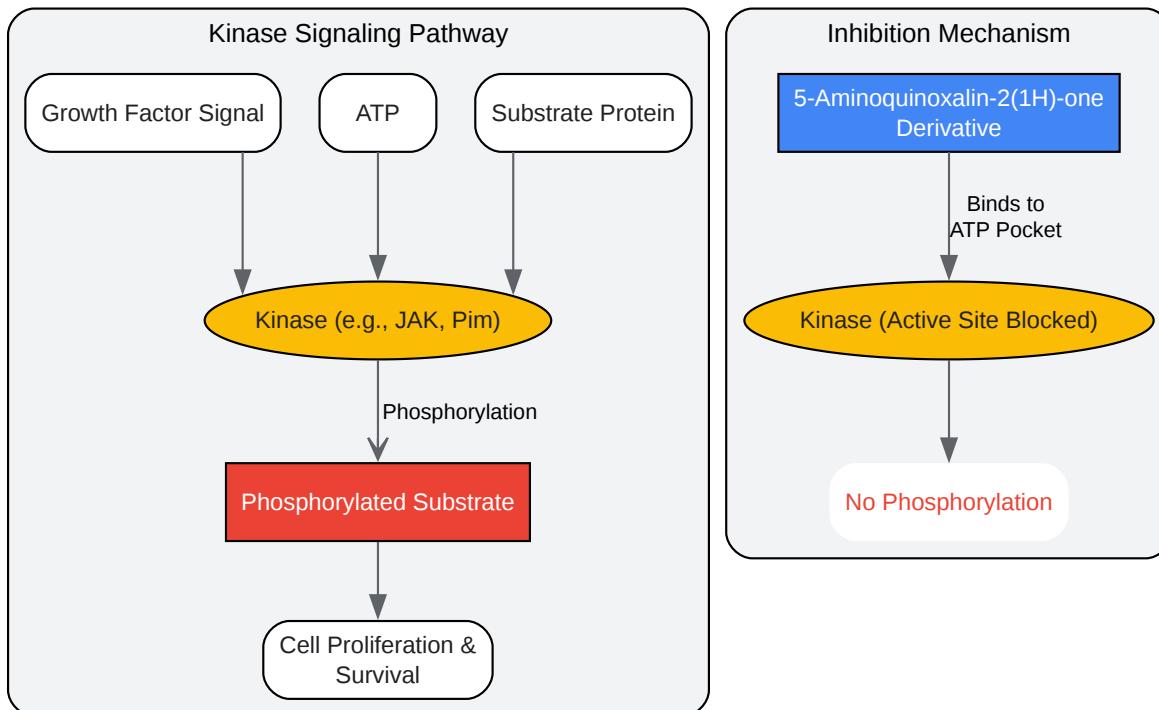
- ¹³C NMR: The carbon spectrum would show signals for the eight distinct carbon atoms, including the characteristic carbonyl carbon (C=O) signal in the downfield region (typically ~150-160 ppm).[5]
- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the N-H stretching vibrations of the primary amine and the secondary amide, as well as a prominent C=O stretching band for the lactam carbonyl group (typically ~1680-1690 cm⁻¹).[6]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio ([M+H]⁺) consistent with C₈H₇N₃O.[5]

Synthesis and Purification

The synthesis of quinoxalin-2(1H)-ones is well-established, most commonly proceeding via the condensation of an o-phenylenediamine with an α -keto acid or its ester.[7][8] This approach offers a reliable and versatile route to the core scaffold.

General Synthesis Workflow

The synthesis of **5-Aminoquinoxalin-2(1H)-one** can be achieved by reacting 1,2,4-triaminobenzene with an α -keto acid like glyoxylic acid, followed by cyclization. The choice of starting materials is critical; the positions of the amine groups on the benzene ring direct the final position of the amino group on the quinoxalinone product.



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